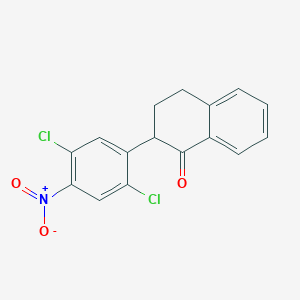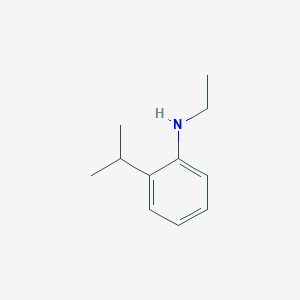
2-Hydroxymethyl-6-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl-6-isopropylphenol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of a hydroxymethyl group (-CH2OH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-6-isopropylphenol can be achieved through several methods. One common approach involves the reaction of phenol with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxymethyl-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-formyl-6-isopropylphenol or 2-carboxy-6-isopropylphenol.
Reduction: Formation of 2-hydroxymethyl-6-isopropylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl-6-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-6-isopropylphenol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethylphenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Isopropylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
2,6-Diisopropylphenol: Contains two isopropyl groups, leading to increased steric hindrance and altered reactivity
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
4397-16-4 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3 |
InChI-Schlüssel |
MWBJMKYZFGPEMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)



![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)


amine](/img/structure/B12088034.png)


![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)
-](/img/structure/B12088066.png)

